molecular formula C30H32P2 B14176014 (Ethane-1,2-diyl)bis{[(2-methylphenyl)methyl](phenyl)phosphane} CAS No. 922551-34-6

(Ethane-1,2-diyl)bis{[(2-methylphenyl)methyl](phenyl)phosphane}

Cat. No.: B14176014
CAS No.: 922551-34-6
M. Wt: 454.5 g/mol
InChI Key: HXQYICTVNGZSTJ-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is an organophosphorus compound that features two phosphane groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bis(bromide) with (2-methylphenyl)methyl(phenyl)phosphane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and purity controls.

Types of Reactions:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Substitution: The compound can undergo substitution reactions where the phosphane groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is used in various scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry and catalysis.

    Biology: Its potential interactions with biological molecules are being explored.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ions and reactions being studied.

Comparison with Similar Compounds

  • (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
  • (Methane-1,1-diyl)bis{(2-methylphenyl)methylphosphane}

Uniqueness: (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is unique due to the presence of the ethane backbone and the specific arrangement of the phosphane groups. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications that similar compounds may not be able to achieve.

Properties

CAS No.

922551-34-6

Molecular Formula

C30H32P2

Molecular Weight

454.5 g/mol

IUPAC Name

(2-methylphenyl)methyl-[2-[(2-methylphenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C30H32P2/c1-25-13-9-11-15-27(25)23-31(29-17-5-3-6-18-29)21-22-32(30-19-7-4-8-20-30)24-28-16-12-10-14-26(28)2/h3-20H,21-24H2,1-2H3

InChI Key

HXQYICTVNGZSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CP(CCP(CC2=CC=CC=C2C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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